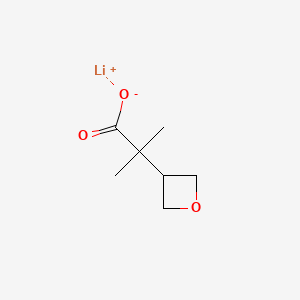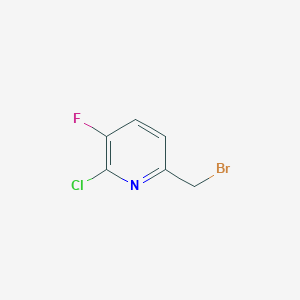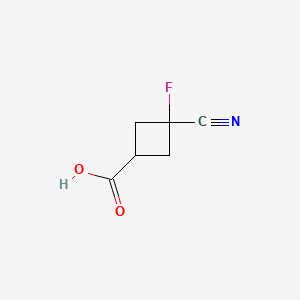
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-3-fluorocyclobutane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclobutane ring substituted with cyano and fluoro groups
Preparation Methods
The synthesis of 3-cyano-3-fluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyano-substituted precursor with a fluorinating agent to introduce the fluoro group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
3-cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluoro groups are replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and other by-products
Scientific Research Applications
3-cyano-3-fluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of 3-cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
3-cyano-3-fluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-cyano-3-fluorocyclobutane-1-carboxylate: This ester derivative has similar chemical properties but different reactivity due to the ester functional group.
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: This compound has an additional fluorophenyl group, which may enhance its biological activity and binding affinity.
1-amino-3-fluorocyclobutane-1-carboxylic acid: This compound is used as a PET tracer in medical imaging, highlighting its unique application in diagnostic imaging .
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
3-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10) |
InChI Key |
OBWFMCVDZGGJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
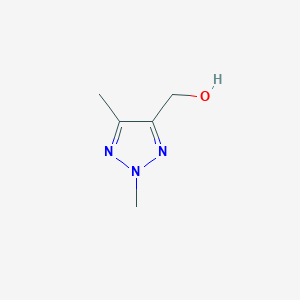
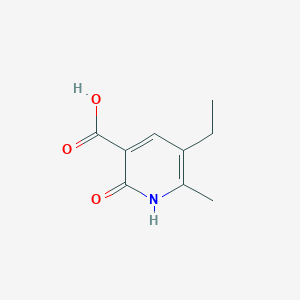
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
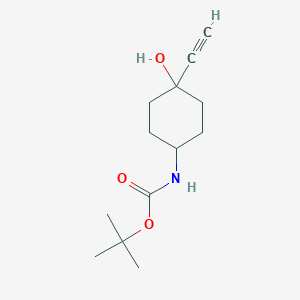

![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
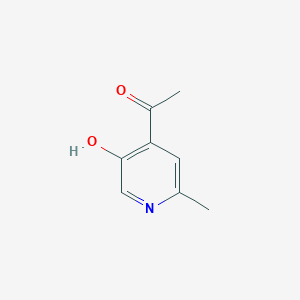
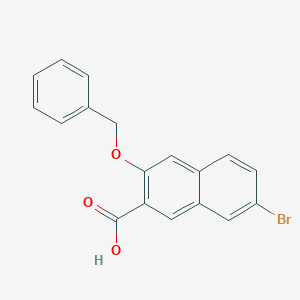
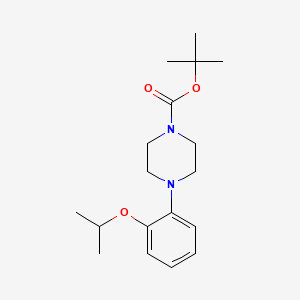
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

